Avosentan

Descripción general

Descripción

Avosentan es un compuesto orgánico sintético que funciona como un antagonista del receptor de endotelina tipo A. Se ha investigado principalmente por sus posibles efectos terapéuticos en el tratamiento de la nefropatía diabética y otras afecciones relacionadas. El compuesto es conocido por su capacidad para reducir la proteinuria y mitigar el daño renal, lo que lo convierte en un candidato prometedor en el campo de la nefrología .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar el antagonismo del receptor de endotelina e interacciones químicas relacionadas.

Biología: Avosentan se utiliza en estudios biológicos para comprender sus efectos en las vías celulares y las interacciones con los receptores.

Medicina: El compuesto ha mostrado ser prometedor en el tratamiento de la nefropatía diabética al reducir la proteinuria y el daño renal. .

Industria: Las propiedades únicas de this compound lo convierten en un compuesto valioso en la industria farmacéutica para desarrollar nuevos agentes terapéuticos

Mecanismo De Acción

Avosentan ejerce sus efectos bloqueando selectivamente el receptor de endotelina tipo A. Este receptor participa en varios procesos fisiológicos, incluida la vasoconstricción y la proliferación celular. Al inhibir este receptor, this compound reduce los efectos dañinos de la endotelina-1, como la proteinuria y la fibrosis renal. Los objetivos y vías moleculares implicados incluyen el receptor de endotelina tipo A, el factor de crecimiento transformante beta y las vías del factor nuclear kappa B .

Análisis Bioquímico

Biochemical Properties

Avosentan is known to interact with the endothelin-1 receptor . This receptor is a part of the endothelin system, which plays a crucial role in various biochemical reactions, including vasoconstriction and vasodilation . This compound, by blocking the ETA receptor, can influence these biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In a study on diabetic nephropathy, this compound was found to significantly attenuate diabetes-associated albuminuria and glomerulosclerosis index . It also reduced the renal expression of genes encoding connective tissue growth factor, vascular endothelial growth factor, transforming growth factor β, and nuclear factor κB .

Molecular Mechanism

This compound works by blocking the ETA receptor, thereby influencing the concentration levels of ethinylestradiol and progesterone . This suggests that this compound could potentially affect the contraceptive efficacy of low-dose combination oral contraceptives during treatment .

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly attenuate diabetes-associated albuminuria and aortic atherosclerosis . The effects were observed with a high dose of this compound (30 mg/kg) administered daily for 20 weeks .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. It is known that this compound interacts with the endothelin system, which plays a crucial role in various metabolic processes .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not clearly defined in the available literature. It is known that this compound is a small molecule that can potentially cross cell membranes to exert its effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

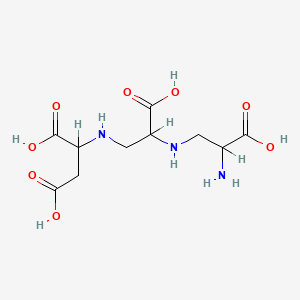

La síntesis de avosentan implica múltiples pasos, comenzando con la preparación de las estructuras centrales de piridina y pirimidina. Los pasos clave incluyen:

Formación del núcleo de piridina: El paso inicial implica la síntesis del núcleo de piridina a través de una serie de reacciones de condensación.

Formación del anillo de pirimidina: El anillo de pirimidina se forma luego haciendo reaccionar el derivado de piridina con reactivos apropiados en condiciones controladas.

Formación de sulfonamida:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Procesamiento por lotes: Se utilizan reactores por lotes a gran escala para llevar a cabo las reacciones de condensación y formación de anillos.

Purificación: El producto bruto se purifica utilizando técnicas como la cristalización y la cromatografía para lograr los niveles de pureza deseados.

Control de calidad: Se implementan medidas estrictas de control de calidad para garantizar la consistencia y la eficacia del producto final

Análisis De Reacciones Químicas

Tipos de reacciones

Avosentan se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes sustituyentes en los anillos de piridina y pirimidina.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores utilizados con frecuencia.

Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se utilizan para reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que pueden estudiarse más a fondo por sus actividades biológicas .

Comparación Con Compuestos Similares

Compuestos similares

Atrasentan: Otro antagonista del receptor de endotelina utilizado para propósitos terapéuticos similares.

Bosentan: Un antagonista dual del receptor de endotelina que se dirige tanto al receptor de endotelina tipo A como al receptor de endotelina tipo B.

Macitentan: Un antagonista dual con una vida media más larga y un perfil de seguridad mejorado en comparación con otros antagonistas del receptor de endotelina

Singularidad de avosentan

This compound es único debido a su alta selectividad para el receptor de endotelina tipo A, lo que permite efectos terapéuticos específicos con posibles menos efectos secundarios. Su capacidad para reducir significativamente la proteinuria y el daño renal en pacientes con nefropatía diabética lo diferencia de otros compuestos similares .

Propiedades

IUPAC Name |

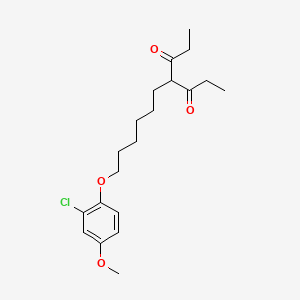

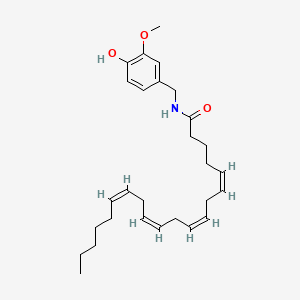

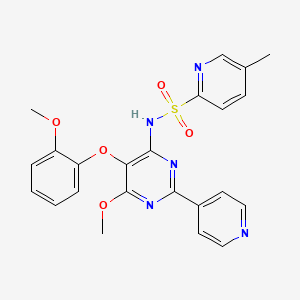

N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWLTKFZAOSWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183330 | |

| Record name | Avosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Avosentan has effect on the concentration levels of ethinylestradiol and progesterone. That’s why it is possible that the contraceptive efficacy of low-dose combination oral contraceptives may be adversely affected during avosentan treatment. | |

| Record name | SPP 301 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

290815-26-8 | |

| Record name | Avosentan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290815268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl)-5-methyl-2-pyridinesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94KSX715K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Avosentan is a potent and selective endothelin A (ETA) receptor blocker. [, , , ] Endothelin-1 (ET-1), acting primarily through ETA receptors, is a potent vasoconstrictor and also contributes to inflammation, proliferation, and fibrosis in the kidneys. [, , , ] By blocking ETA receptors, this compound aims to inhibit these detrimental effects.

ANone: this compound has been shown to significantly reduce albuminuria in patients with diabetic nephropathy, even when added on top of standard treatment with angiotensin-converting enzyme inhibitors (ACEIs) or angiotensin II receptor blockers (ARBs). [, , , , , ] This effect is attributed to its ability to counteract the pro-inflammatory, pro-fibrotic, and vasoconstrictive effects of ET-1 in the kidneys. [, , ]

ANone: While the provided research abstracts don't mention specific computational studies on this compound, they highlight the importance of understanding individual pharmacokinetic variations and optimizing drug doses for efficacy and safety. [] This suggests that computational modeling, such as pharmacokinetic/pharmacodynamic (PK/PD) modeling and quantitative structure-activity relationship (QSAR) studies, could be valuable tools for future research on this compound and similar compounds.

ANone: this compound exhibits predominant selectivity for ETA receptors. [, , ] While ETA blockade is desirable for its therapeutic effects, blockade of ETB receptors, particularly in the kidneys, can lead to fluid retention and edema, as ETB receptors promote sodium and water excretion. [, , ] The fluid retention observed with this compound, especially at higher doses, may be attributed to some degree of off-target ETB receptor blockade. [, , , ] This highlights the importance of optimizing dosing strategies and potentially exploring more selective ETA antagonists.

ANone: this compound is primarily metabolized to its hydroxymethyl metabolite, Ro 68-5925. [] A study investigating the absolute bioavailability of this compound found that the extent of absorption increased almost proportionally with the dose, although strict dose-proportionality for the rate of absorption was not demonstrated. []

ANone: A study utilizing a diabetic rat model of nephropathy demonstrated that the combination of this compound with the ACE inhibitor lisinopril led to a more pronounced regression of renal lesions compared to either drug alone. [] The combination therapy normalized proteinuria, protected against tubulointerstitial damage, and restored podocyte numbers, highlighting a potential synergistic effect. []

ANone: Yes, several clinical trials have investigated this compound's efficacy in treating diabetic nephropathy. The largest of these, the ASCEND trial, was prematurely terminated due to an increased risk of cardiovascular events, specifically fluid overload and congestive heart failure, in the this compound groups. [, ]

ANone: The primary safety concern identified in this compound clinical trials was an increased risk of fluid retention, leading to edema and, in some cases, congestive heart failure. [, , , ] This side effect, more pronounced at higher doses, led to the premature termination of the ASCEND trial and ultimately hindered this compound's clinical development. [, ]

ANone: A post-hoc analysis of the ASCEND trial identified body weight increase, but not hemoglobin decrease, as a potential early indicator of congestive heart failure development in this compound-treated patients. [] The study suggests that close monitoring of body weight could be crucial in future trials involving endothelin receptor antagonists. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.